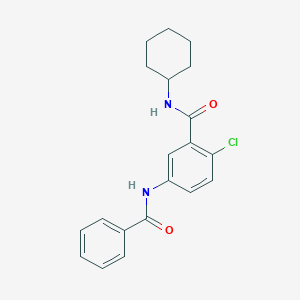![molecular formula C14H17N3O2S B267487 N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B267487.png)
N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea, commonly known as PTC or phenylthiocarbamide, is a chemical compound that has been extensively studied for its taste perception properties. PTC is a bitter-tasting compound that is used in genetic studies to determine an individual's ability to taste bitterness. However, PTC has also been studied for its potential therapeutic properties and has been found to have several biochemical and physiological effects.
作用机制
PTC has been found to interact with the TAS2R38 receptor, resulting in the perception of bitterness. The interaction between PTC and the TAS2R38 receptor is specific and requires the presence of specific variations in the TAS2R38 gene.
Biochemical and Physiological Effects
PTC has been found to have several biochemical and physiological effects. PTC has been found to stimulate the release of glucagon-like peptide-1 (GLP-1), a hormone that regulates glucose metabolism. PTC has also been found to increase insulin sensitivity, potentially making it a therapeutic target for the treatment of diabetes. Additionally, PTC has been found to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
PTC has several advantages for lab experiments. PTC is stable and can be easily stored for extended periods. Additionally, PTC is readily available and can be synthesized in large quantities. However, PTC has several limitations for lab experiments. PTC has a narrow range of solubility, making it difficult to dissolve in certain solvents. Additionally, PTC has a bitter taste, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of PTC. PTC has potential therapeutic applications for the treatment of diabetes and cancer. Future studies could focus on the development of PTC analogs that have improved solubility and reduced bitterness. Additionally, future studies could focus on the development of PTC-based therapies for the treatment of other diseases.
合成方法
PTC is synthesized through the reaction of thiourea and phenylisothiocyanate. The reaction results in the formation of PTC as a white crystalline solid. PTC is stable under normal conditions and can be easily stored for extended periods.
科学研究应用
PTC has been extensively studied in the field of genetics to determine an individual's ability to taste bitterness. The ability to taste bitterness is determined by the presence of a specific gene, TAS2R38. The TAS2R38 gene encodes a receptor that is responsible for detecting bitter compounds, including PTC. The presence of specific variations in the TAS2R38 gene can determine an individual's ability to taste PTC.
属性
产品名称 |
N-acetyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea |
|---|---|
分子式 |
C14H17N3O2S |
分子量 |
291.37 g/mol |
IUPAC 名称 |
N-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C14H17N3O2S/c1-10(18)15-14(20)16-12-6-4-11(5-7-12)13(19)17-8-2-3-9-17/h4-7H,2-3,8-9H2,1H3,(H2,15,16,18,20) |
InChI 键 |
VURLQSLADJXKJN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
规范 SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267404.png)
![4-(2-methoxyethoxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267405.png)
![4-{[(4-Bromo-2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B267409.png)
![2-(2-ethoxyethoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267410.png)
![3-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}-4-methoxybenzamide](/img/structure/B267412.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267415.png)
![N-ethyl-3-{[(4-methoxyphenyl)acetyl]amino}-N-phenylbenzamide](/img/structure/B267420.png)
![3-{[(4-chloroanilino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267422.png)
![N-{3-[(isopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267423.png)
![N-(3-{[2-(4-methoxyphenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B267424.png)
![N,N-diethyl-4-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B267425.png)
![N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267426.png)
![N-[3-(acetylamino)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B267429.png)
